

In-Depth Technical Guide to XH161-180: A Potent USP2 Inhibitor

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Compound of Interest

Compound Name: XH161-180

Cat. No.: B15585413

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Abstract

XH161-180 is a potent and orally active small molecule inhibitor of Ubiquitin Specific Peptidase 2 (USP2), a deubiquitinating enzyme implicated in various cancers and viral infections. By targeting USP2, **XH161-180** modulates the stability of key cellular proteins, including Cyclin D1 and Angiotensin-Converting Enzyme 2 (ACE2), leading to antiproliferative effects and potential antiviral activity. This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of **XH161-180**, including detailed experimental protocols and a proposed signaling pathway.

Core Data of XH161-180

Parameter	Value	Reference
Molecular Formula	C22H21BrFN3O3S2	[1]
Molecular Weight	538.45 g/mol	[1]
CAS Number	3058588-52-3	[1]
SMILES	<chem>O=C(NC1=NC(C2=CC=C(Br)C=C2)=CS1)C3=CC=C(F)C=C3NS(=O)(C4CCCCC4)=O</chem>	[1]
Target	Ubiquitin Specific Peptidase 2 (USP2)	[1][2]
Biological Activity	Decreases Cyclin D and ACE2 protein levels, shows antiproliferative activity.	[1]
Potential Applications	Research in cancer and ACE2-dependent viral infections.	[1]

Structure

The chemical structure of **XH161-180** is characterized by a central thiazole ring linked to a bromophenyl group. This core is further functionalized with a fluorophenyl-sulfonamido-benzoyl moiety. The precise arrangement of these functional groups is critical for its inhibitory activity against USP2.

Synthesis

While a detailed, step-by-step synthesis protocol for **XH161-180** is proprietary and found within patent literature[1], a general synthetic strategy can be inferred based on its chemical structure. The synthesis likely involves a multi-step process culminating in the coupling of the key aromatic and heterocyclic fragments. A plausible, though not definitively published, retrosynthetic analysis suggests the following key disconnections:

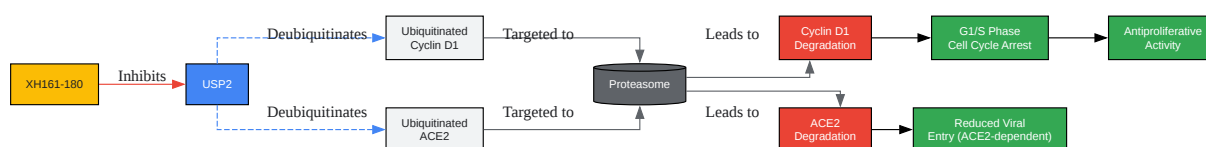
- **Amide Bond Formation:** The final step would likely be the formation of the amide bond between a substituted aminothiazole and a fluorophenyl-sulfonamido-benzoic acid derivative.

- **Sulfonamide Formation:** The sulfonamide linkage could be established by reacting a fluorobenzoyl derivative with a suitable sulfonyl chloride.
- **Thiazole Ring Synthesis:** The bromophenyl-substituted aminothiazole core could be constructed via established heterocyclic chemistry methods, such as the Hantzsch thiazole synthesis or similar cyclization reactions.

A detailed, validated synthesis protocol would require access to the full text of the patent WO2024211785A1.[1]

Signaling Pathway and Mechanism of Action

XH161-180 exerts its biological effects by inhibiting the deubiquitinating activity of USP2. This leads to the accumulation of ubiquitinated forms of USP2 substrates, targeting them for proteasomal degradation. Two key substrates identified are Cyclin D1 and ACE2.



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Caption: Proposed signaling pathway of **XH161-180**.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of **XH161-180**.

USP2 Inhibition Assay (In Vitro)

This protocol is adapted from general methods for assessing USP inhibitors.[3]

Objective: To determine the in vitro inhibitory activity of **XH161-180** against USP2.

Materials:

- Recombinant human USP2 enzyme
- Internally quenched fluorescent di-ubiquitin substrate (e.g., Di-Ub IQF Lys-48)
- Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)
- **XH161-180** stock solution in DMSO
- 384-well black assay plates
- Plate reader capable of fluorescence detection

Procedure:

- Prepare a serial dilution of **XH161-180** in DMSO.
- Add 50 µL of assay buffer to each well of the 384-well plate.
- Add 1 µL of the **XH161-180** serial dilution to the respective wells.
- Add 25 µL of recombinant USP2 enzyme (final concentration ~1 nM) to each well.
- Incubate the plate at room temperature for 30 minutes.
- Initiate the reaction by adding 25 µL of the Di-Ub IQF substrate (final concentration ~50 nM).
- Immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 340 nm, emission at 420 nm) every minute for 60 minutes.
- Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the antiproliferative effects of a compound.^[4]

Objective: To evaluate the effect of **XH161-180** on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines (e.g., Jurkat, MOLT-4)[\[4\]](#)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **XH161-180** stock solution in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Microplate reader capable of absorbance measurement at 570 nm

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of **XH161-180** in complete culture medium.
- Remove the old medium from the wells and add 100 µL of the **XH161-180** dilutions. Include a vehicle control (DMSO) and a no-cell control.
- Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot for Cyclin D1 and ACE2 Levels

This protocol is a standard method to assess changes in protein levels.

Objective: To determine the effect of **XH161-180** on the protein levels of Cyclin D1 and ACE2 in cells.

Materials:

- Cell line of interest
- **XH161-180**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies against Cyclin D1, ACE2, and a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibody
- ECL chemiluminescence substrate
- Imaging system

Procedure:

- Treat cells with various concentrations of **XH161-180** for a specified time (e.g., 24 hours).
- Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
- Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

Conclusion

XH161-180 is a promising USP2 inhibitor with demonstrated potential for further investigation in the fields of oncology and virology. Its ability to induce the degradation of key proteins like Cyclin D1 and ACE2 provides a clear mechanism for its antiproliferative and potential antiviral activities. The experimental protocols provided in this guide offer a starting point for researchers to further explore the therapeutic potential of **XH161-180** and other USP2 inhibitors. Further research, particularly the elucidation of a detailed and reproducible synthesis protocol, will be crucial for advancing this compound into preclinical and clinical development.

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